A Senior Application Scientist's Technical Guide to 4-Bromo-1H-indazole-3-carbonitrile and its Core Scaffold
A Senior Application Scientist's Technical Guide to 4-Bromo-1H-indazole-3-carbonitrile and its Core Scaffold
Foreword: As a Senior Application Scientist, my primary goal is to provide actionable, in-depth technical guidance. In the course of preparing this document on 4-Bromo-1H-indazole-3-carbonitrile, it became evident that while this specific molecule is commercially available as a building block, detailed, peer-reviewed literature on its synthesis, reactivity, and extensive chemical properties is not widely available in the public domain.
Therefore, to provide the most valuable and scientifically grounded resource for researchers and drug development professionals, this guide has been structured in two parts. First, it will address the known information and logical extrapolations for the target molecule, 4-Bromo-1H-indazole-3-carbonitrile . Second, it will provide a comprehensive, in-depth analysis of its core parent scaffold, 4-Bromo-1H-indazole . Understanding the properties and reactivity of this core is fundamentally essential for any researcher planning to utilize its 3-carbonitrile derivative, as the core's chemistry will dictate the majority of its synthetic potential.
Part 1: 4-Bromo-1H-indazole-3-carbonitrile - A Focused Overview
4-Bromo-1H-indazole-3-carbonitrile is a specialized heterocyclic building block of significant interest in medicinal chemistry. Its structure combines three key functional motifs: the indazole ring, a known "privileged scaffold" that frequently appears in bioactive molecules; a bromine atom at the 4-position, serving as a versatile handle for cross-coupling reactions; and a carbonitrile group at the 3-position, which can act as a hydrogen bond acceptor, a metabolic stabilizer, or be chemically transformed into other functional groups like amines or carboxylic acids.
Physicochemical Properties (Predicted and Commercial Data)
Quantitative experimental data for this specific molecule is sparse. However, we can compile known data from commercial suppliers and supplement it with computationally predicted properties.
| Property | Value | Source |
| Molecular Formula | C8H4BrN3 | Commercial Data[1] |
| Molecular Weight | 222.05 g/mol | Commercial Data[1] |
| CAS Number | 1167055-55-1 | Commercial Data[1] |
| Appearance | Typically an off-white to yellow solid | General Observation |
| Storage | Room temperature | Commercial Data[1] |
Anticipated Reactivity and Synthetic Logic
While specific reaction protocols for this molecule are not extensively published, its reactivity can be confidently predicted based on its constituent functional groups. A researcher's choice of reaction conditions would be dictated by the desired transformation.
-
Palladium-Catalyzed Cross-Coupling: The C4-Br bond is the most probable site for reactions like Suzuki, Sonogashira, Buchwald-Hartwig, and Stille couplings. This allows for the introduction of aryl, heteroaryl, alkynyl, or amino groups, providing a direct vector for library diversification and structure-activity relationship (SAR) studies. The choice of catalyst, ligand, and base is critical to avoid side reactions with the nitrile or N-H group. For instance, a bulky phosphine ligand would be chosen to favor reductive elimination and prevent oxidative addition into the N-H bond.
-
N-H Functionalization: The indazole nitrogen (N1) is nucleophilic and can be readily alkylated, acylated, or arylated. This is a primary method for modifying the molecule's ADME (absorption, distribution, metabolism, and excretion) properties, such as solubility and metabolic stability. Protecting this nitrogen with a group like Boc (tert-butyloxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl) is a common strategy to direct reactivity towards the C4-Br position.
-
Nitrile Group Transformations: The carbonitrile at C3 is a stable but versatile group. It can be hydrolyzed to a carboxylic acid under strong acidic or basic conditions, reduced to a primary amine using reagents like LiAlH4 or catalytic hydrogenation, or reacted with organometallics to form ketones. These transformations fundamentally alter the molecule's electronic and steric profile.
The logical flow for utilizing this reagent in a drug discovery program is illustrated below.
Caption: Synthetic utility workflow for 4-Bromo-1H-indazole-3-carbonitrile.
Part 2: The Core Scaffold - A Deep Dive into 4-Bromo-1H-indazole
The chemical behavior of 4-Bromo-1H-indazole (CAS: 186407-74-9) provides the foundational knowledge required to expertly handle its derivatives. This section offers a detailed guide to its properties, synthesis, and key reactions.
Core Physicochemical and Spectroscopic Properties
4-Bromo-1H-indazole is a heterocyclic organic compound that is typically a solid at room temperature.[2] The bromine atom at the 4-position significantly influences its electronic properties and serves as a key functional handle for synthetic diversification.[2]
| Property | Value | Source |
| Molecular Formula | C7H5BrN2 | Sigma-Aldrich[3] |
| Molecular Weight | 197.03 g/mol | PubChem[4] |
| CAS Number | 186407-74-9 | Sigma-Aldrich[3] |
| Appearance | Solid | Sigma-Aldrich[3] |
| Melting Point | 160-165 °C | Sigma-Aldrich[3] |
| XLogP3 | 2.2 | PubChem[4] |
| Hydrogen Bond Donor Count | 1 | PubChem[4] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[4] |
Spectroscopic Insights:
-
1H NMR: The proton spectrum is expected to show distinct signals for the aromatic protons. The proton at C3 will likely appear as a singlet, while the protons on the benzene ring (C5, C6, C7) will exhibit characteristic doublet and triplet splitting patterns, influenced by the bromine's electron-withdrawing nature.
-
13C NMR: The carbon spectrum will show seven distinct signals. The carbon atom bearing the bromine (C4) will be shifted downfield, and its signal may be broadened due to quadrupolar relaxation.
-
IR Spectroscopy: Key peaks would include a broad N-H stretch around 3100-3300 cm-1 and characteristic C=C and C=N stretching frequencies in the 1400-1600 cm-1 region.
Synthesis of the Indazole Core
The synthesis of substituted indazoles is a well-established field in organic chemistry. One of the most reliable and versatile methods for creating 3-unsubstituted indazoles involves the diazotization of a 2-amino-substituted toluene or related aniline, followed by intramolecular cyclization. For 4-bromo-1H-indazole, a plausible and efficient route starts from 3-bromo-2-methylaniline.
Conceptual Synthesis Workflow:
Caption: General synthetic pathway for indazole formation via diazotization.
Causality in Experimental Design: The choice of a diazotization-cyclization pathway is deliberate. It is often high-yielding and avoids the need for expensive transition metal catalysts in the ring-forming step. The reaction is typically run at low temperatures (0-5 °C) because the diazonium salt intermediate is thermally unstable. The acidic conditions required for diazotization also protonate the aniline, making it soluble and preventing unwanted side reactions like diazo coupling.
Key Reactivity and Synthetic Applications
The true value of 4-bromo-1H-indazole in drug discovery lies in its predictable and versatile reactivity at two primary sites: the C4-Bromine and the N1-Hydogen.
Caption: Primary reactivity hubs of the 4-bromo-1H-indazole scaffold.
A. Palladium-Catalyzed Cross-Coupling at C4
This is arguably the most powerful application of this building block. The C-Br bond provides a reliable site for forming new carbon-carbon and carbon-heteroatom bonds, which is the cornerstone of modern medicinal chemistry.
Protocol: Example Suzuki-Miyaura Coupling
This protocol describes a general, self-validating procedure for coupling 4-bromo-1H-indazole with an arylboronic acid.
-
Inert Atmosphere is Crucial: To a flame-dried Schlenk flask, add 4-bromo-1H-indazole (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and a palladium catalyst such as Pd(PPh3)4 (0.02-0.05 equiv). The use of excess boronic acid drives the reaction to completion and compensates for potential homocoupling or protodeboronation.
-
Solvent and Base Selection: Add a degassed solvent system, typically a mixture like dioxane/water or DME/water. The water is essential for the transmetalation step of the catalytic cycle. Add a base, such as K2CO3 or Cs2CO3 (2.0-3.0 equiv). Cesium carbonate is often used for less reactive substrates as its solubility and basicity can accelerate the reaction.
-
Reaction Execution: Heat the mixture under an inert atmosphere (Argon or Nitrogen) to 80-100 °C. The progress is monitored by TLC or LC-MS. The disappearance of the starting material is a key validation point.
-
Workup and Purification: Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine. The organic layer is dried over Na2SO4, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel. The purity of the final product is validated by NMR and mass spectrometry.
B. N-Functionalization at N1
Modifying the N1 position is critical for tuning the pharmacokinetic properties of the final compound.
Protocol: Example N-Alkylation
-
Deprotonation: In a flask under an inert atmosphere, dissolve 4-bromo-1H-indazole (1.0 equiv) in a polar aprotic solvent like DMF or THF.
-
Base Addition: Cool the solution to 0 °C and add a strong base such as sodium hydride (NaH, 1.1 equiv) portion-wise. The evolution of hydrogen gas is a visual confirmation of deprotonation. The choice of NaH ensures irreversible deprotonation, driving the reaction forward. Other bases like K2CO3 can be used for more activated alkylating agents.
-
Electrophile Addition: Add the alkylating agent (e.g., methyl iodide, benzyl bromide) (1.1 equiv) dropwise at 0 °C, then allow the reaction to warm to room temperature.
-
Quenching and Workup: Monitor by TLC. Once complete, carefully quench the reaction by adding saturated aqueous NH4Cl. Extract the product with an organic solvent, wash, dry, and purify by column chromatography.
Safety and Handling
Substituted indazoles, particularly halogenated ones, require careful handling in a laboratory setting.
| Hazard Type | GHS Classification | Precautionary Measures |
| Acute Toxicity | H301: Toxic if swallowed | P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P316: IF SWALLOWED: Get emergency medical help immediately.[4] |
| Skin Irritation | H315: Causes skin irritation | P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of water.[4] |
| Eye Irritation | H319: Causes serious eye irritation | P280: Wear eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4] |
| Respiratory Irritation | H335: May cause respiratory irritation | P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area.[4] |
Standard Laboratory Practice: All manipulations should be performed inside a certified chemical fume hood. Personal protective equipment (PPE), including a lab coat, safety glasses, and nitrile gloves, is mandatory.
Conclusion
While 4-Bromo-1H-indazole-3-carbonitrile is a promising but less-documented reagent, a thorough understanding of its core scaffold, 4-Bromo-1H-indazole, provides the necessary scientific foundation for its effective use. The C4-bromo and N1-hydrogen positions are predictable and reliable sites for synthetic modification, enabling access to a vast chemical space. By applying established protocols for cross-coupling and N-functionalization, researchers and drug development professionals can confidently integrate these valuable building blocks into their discovery programs to generate novel molecular architectures with therapeutic potential.
References
-
PubChem. 4-bromo-1H-indazole | C7H5BrN2 | CID 22352548. National Center for Biotechnology Information. Available from: [Link]
-
Organic Chemistry Portal. Indazole synthesis. Available from: [Link]
-
ChemRxiv. Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. Available from: [Link]
-
Taylor & Francis Online. Indazole – Knowledge and References. Available from: [Link]
- Google Patents. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
- Google Patents. CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine.
-
PubChem. 4-Bromo-3-formyl-1H-indazole-7-carbonitrile | C9H4BrN3O | CID 177812879. National Center for Biotechnology Information. Available from: [Link]
-
PubChem. 1H-Imidazole, 4-bromo- | C3H3BrN2 | CID 96125. National Center for Biotechnology Information. Available from: [Link]
-
MPG.PuRe. Boron-Enabled Stereoselective Synthesis of Polysubstituted Housanes. Max Planck Society. Available from: [Link]
-
National Institutes of Health. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Available from: [Link]
